![molecular formula C54H24O2 B14721667 Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione CAS No. 10352-96-2](/img/structure/B14721667.png)
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione is a complex organic compound with the molecular formula C34H16O2 This compound is known for its unique structure, which includes multiple aromatic rings and ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex aromatic structure.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced industrially, it involves large-scale organic synthesis techniques, often utilizing automated reactors to ensure precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the aromatic rings.
Applications De Recherche Scientifique
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and the behavior of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, chloro derivs.
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, tetrachloro-
Uniqueness
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione is unique due to its extended aromatic system and the presence of multiple ketone groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research applications.
Propriétés
Numéro CAS |
10352-96-2 |
|---|---|
Formule moléculaire |
C54H24O2 |
Poids moléculaire |
704.8 g/mol |
Nom IUPAC |
pentadecacyclo[26.18.2.22,5.26,9.229,32.03,24.04,21.07,20.08,17.010,15.025,47.030,43.031,40.033,38.044,48]tetrapentaconta-1(46),2,4,6,8,10,12,14,17,19,21,23,25(47),26,28(48),29,31,33,35,37,40,42,44,49,51,53-hexacosaene-16,39-dione |
InChI |
InChI=1S/C54H24O2/c55-53-41-7-3-1-5-25(41)27-9-11-37-33-17-13-29-32-16-20-36-40-22-24-44-52-28(26-6-2-4-8-42(26)54(44)56)10-12-38(50(40)52)34-18-14-30(46(32)48(34)36)31-15-19-35(47(33)45(29)31)39-21-23-43(53)51(27)49(37)39/h1-24H |
Clé InChI |
IPVOEXMSCVWWNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=C1C3=CC=C4C5=C(C=CC(=C35)C3=C1C9=C8C=C3)C1=CC=CC=C1C4=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


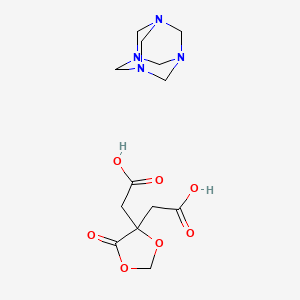
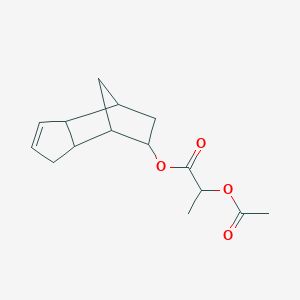

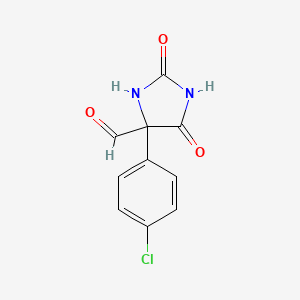
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
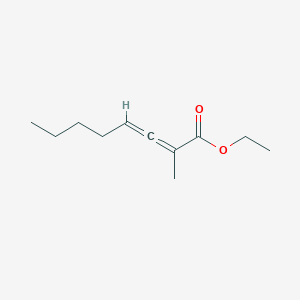
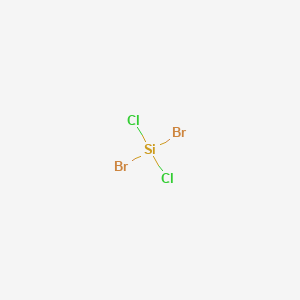
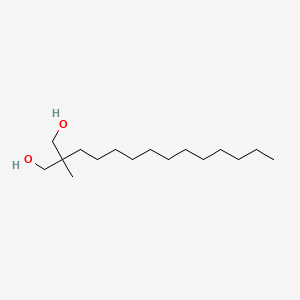
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
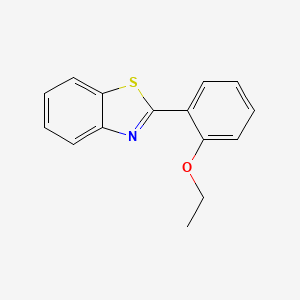
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
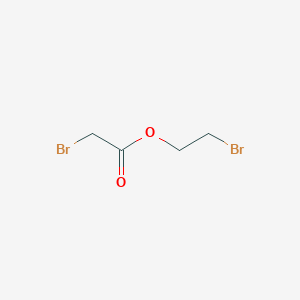
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
